molecular formula C7H4BrClF3N B1412041 2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine CAS No. 1227578-14-4

2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine

Cat. No. B1412041
M. Wt: 274.46 g/mol
InChI Key: NDCXPPMWMXZBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BCMTFMP can be synthesized through various methods, including direct chlorination and fluorination of precursor compounds. For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) can be obtained by chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring. BCMTFMP is a minor product in this process .
  • Physical and Chemical Properties Analysis

    • Vapor–Phase Reaction : BCMTFMP can undergo vapor-phase reactions to yield other useful compounds .
  • properties

    IUPAC Name

    2-bromo-3-(chloromethyl)-4-(trifluoromethyl)pyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4BrClF3N/c8-6-4(3-9)5(1-2-13-6)7(10,11)12/h1-2H,3H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NDCXPPMWMXZBMD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=C(C(=C1C(F)(F)F)CCl)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4BrClF3N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    274.46 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine
    Reactant of Route 3
    Reactant of Route 3
    2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine
    Reactant of Route 4
    Reactant of Route 4
    2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine
    Reactant of Route 5
    2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine
    Reactant of Route 6
    Reactant of Route 6
    2-Bromo-3-chloromethyl-4-(trifluoromethyl)pyridine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.